Lithium(1+) ion 3-fluoro-5-methoxypyridine-4-sulfinate
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Overview
Description
Lithium(1+) ion 3-fluoro-5-methoxypyridine-4-sulfinate is a chemical compound with the molecular formula C6H7FLiNO3S and a molar mass of 199.12 g/mol . This compound is known for its unique structural features, which include a lithium ion coordinated to a 3-fluoro-5-methoxypyridine-4-sulfinate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 3-fluoro-5-methoxypyridine-4-sulfinate typically involves the reaction of 3-fluoro-5-methoxypyridine-4-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 3-fluoro-5-methoxypyridine-4-sulfinate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium(1+) ion 3-fluoro-5-methoxypyridine-4-sulfinate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 3-fluoro-5-methoxypyridine-4-sulfinate involves its interaction with specific molecular targets and pathways. The lithium ion can displace other cations such as potassium, sodium, and calcium in various biological systems, affecting neuronal enzymes and neurotransmitter receptors . The 3-fluoro-5-methoxypyridine-4-sulfinate moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 3-fluoro-5-methoxypyridine-4-sulfonate
- Lithium(1+) ion 3-chloro-5-methoxypyridine-4-sulfinate
- Lithium(1+) ion 3-fluoro-5-methoxypyridine-4-thiolate
Uniqueness
Lithium(1+) ion 3-fluoro-5-methoxypyridine-4-sulfinate is unique due to the presence of both a lithium ion and a 3-fluoro-5-methoxypyridine-4-sulfinate moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry. The fluorine atom enhances the compound’s stability and reactivity, while the lithium ion provides unique ionic characteristics.
Properties
IUPAC Name |
lithium;3-fluoro-5-methoxypyridine-4-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S.Li/c1-11-5-3-8-2-4(7)6(5)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDMOTIHLKXKQE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=CN=CC(=C1S(=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FLiNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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